molecular formula C13H19N3O4S B11171792 N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide

N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide

Cat. No.: B11171792
M. Wt: 313.37 g/mol
InChI Key: FNLNZGNXIDQTMK-UHFFFAOYSA-N
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Description

N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide is a chemical compound with the molecular formula C13H19N3O4S. It is known for its potential applications in various fields, including medicinal chemistry and industrial processes. The compound features a morpholine ring attached to a phenyl group substituted with a sulfamoyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide typically involves the reaction of 4-(2-aminoethyl)benzenesulfonamide with morpholine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized morpholine derivatives .

Scientific Research Applications

N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The compound’s sulfamoyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-sulfamoylphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a morpholine ring.

    5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide: Contains a pyrazine ring instead of a morpholine ring.

    Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide: Features a thiadiazole ring, offering different chemical properties

Uniqueness

N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide is unique due to its morpholine ring, which imparts specific chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19N3O4S

Molecular Weight

313.37 g/mol

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C13H19N3O4S/c14-21(18,19)12-3-1-11(2-4-12)5-6-15-13(17)16-7-9-20-10-8-16/h1-4H,5-10H2,(H,15,17)(H2,14,18,19)

InChI Key

FNLNZGNXIDQTMK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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